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Abstract
Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M

resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selective inhibition profile

was aimed at reducing the dose-limiting toxicities associated with earlier generation EGFR

TKIs.[3] This technical guide provides a comprehensive overview of the in vivo

pharmacokinetics and pharmacodynamics of rociletinib, summarizing key data from preclinical

and clinical studies. It includes detailed experimental protocols, structured data tables for

quantitative analysis, and visualizations of relevant biological pathways and experimental

workflows.

Pharmacokinetics
Rociletinib was developed as an oral, irreversible inhibitor of mutant EGFR.[4] Its

pharmacokinetic profile has been evaluated in both preclinical models and human clinical trials.

Absorption and Distribution
Following oral administration, rociletinib is absorbed, reaching maximum serum

concentrations relatively quickly. In a Phase I/II clinical trial, the time to maximum concentration

(Tmax) was observed at 1.5 hours.[1] The maximum serum concentration (Cmax) was reported
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to be 2.41 μg/mL.[1] An initial free-base formulation was later switched to a hydrobromic acid

salt form, which demonstrated improved bioavailability.[1]

Metabolism and Elimination
Rociletinib is metabolized into several metabolites, with M502, M544, and M460 being the

most prominent, accounting for 69%, 23%, and 3% of the metabolites, respectively.[1] The

metabolite M502 has been linked to hyperglycemia, a notable side effect, due to its inhibition of

the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR).[5] Elimination of

rociletinib and its metabolites occurs predominantly through the feces, with 85.2% of the drug

being eliminated via this route, and 65.2% as the unchanged parent compound.[1] The serum

half-life of rociletinib is approximately 3.7 hours.[1]

Pharmacokinetic Data Summary
Parameter Value Species Study Type Reference

Cmax 2.41 μg/mL Human
Phase I/II Clinical

Trial
[1]

Tmax 1.5 hours Human
Phase I/II Clinical

Trial
[1]

Serum Half-life 3.7 hours Human
Phase I/II Clinical

Trial
[1]

Major

Metabolites

M502 (69%),

M544 (23%),

M460 (3%)

Human Clinical Trial [1]

Route of

Elimination
Fecal (85.2%) Human Clinical Trial [1]

Unchanged in

Feces
65.2% Human Clinical Trial [1]

Pharmacodynamics
Rociletinib was designed to irreversibly bind to the cysteine-797 residue in the ATP-binding

pocket of EGFR, leading to potent inhibition of mutant EGFR, including those with the T790M
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resistance mutation.[1][4]

Mechanism of Action and Signaling Pathway
Rociletinib selectively inhibits activating EGFR mutations (such as L858R and exon 19

deletions) and the T790M resistance mutation, while having minimal activity against wild-type

EGFR.[6] This selectivity is attributed to weaker hydrophobic interactions with the smaller

threonine residue at position 790 in WT EGFR compared to the mutant methionine.[1] By

inhibiting EGFR, rociletinib blocks downstream signaling pathways, such as the ERK1/2

pathway, which are crucial for cell proliferation and survival.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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